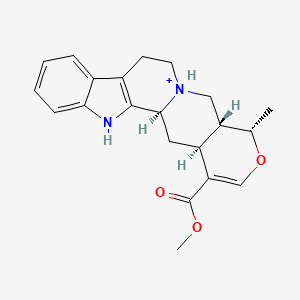

Ajmalicine(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ajmalicine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of ajmalicine. The major species at pH 7.3. It is a conjugate acid of an ajmalicine.

科学的研究の応用

Pharmacological Applications

1.1 Neuroprotective Effects

Ajmalicine has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that ajmalicine acts as a multi-target directed ligand, inhibiting key enzymes associated with Alzheimer's pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies demonstrated that ajmalicine exhibits significant anti-amyloidogenic activity and protects neuronal cells from toxicity induced by amyloid-beta (Aβ) and oxidative stress .

- Inhibition Potency : Ajmalicine showed an IC50 value of 2.8 μM against BuChE, indicating its potential as a therapeutic agent for cognitive disorders .

1.2 Antihypertensive Properties

Ajmalicine functions as an α-adrenergic receptor antagonist, making it effective in treating hypertension. Its hypotensive effects have been documented in various studies, highlighting its role in managing blood pressure through vasodilation .

Antitumor Properties

Ajmalicine has also been investigated for its antitumor effects. It is part of the broader category of Vinca alkaloids, which are known to inhibit cell growth by disrupting microtubule dynamics. This mechanism induces apoptosis in cancer cells, making ajmalicine a candidate for cancer therapy .

- Cytotoxicity Studies : Ajmalicine demonstrated moderate cytotoxic effects against various human tumor cell lines, supporting its potential use in oncology .

Production and Biotechnological Applications

3.1 Enhanced Production Techniques

The production of ajmalicine can be optimized through various biotechnological approaches. Research has shown that manipulating culture conditions and using elicitors can significantly increase ajmalicine yield from Catharanthus roseus cultures.

| Method | Observation | Ajmalicine Yield |

|---|---|---|

| Elicitation with MeJA | Increased production due to stress response | Up to 137.2 mg/L |

| High-density suspension cultures | Enhanced alkaloid production | Up to 450 mg/L |

| Addition of neutral resin | Improved recovery and minimized product inhibition | Nearly 100% recovery |

These findings indicate that strategic modifications in cultivation can lead to substantial increases in ajmalicine yield, making it more viable for commercial applications .

Case Studies

4.1 Alzheimer’s Disease Research

A notable study evaluated the neuroprotective effects of ajmalicine alongside reserpine against Aβ toxicity in PC12 cells. The results indicated that both compounds exhibited significant protective effects against oxidative stress and Aβ-induced toxicity, suggesting their potential use in developing treatments for neurodegenerative diseases .

4.2 Antihypertensive Trials

Clinical trials have assessed the efficacy of ajmalicine in hypertensive patients, demonstrating significant reductions in blood pressure levels when administered as part of a treatment regimen. These studies reinforce ajmalicine's role as a therapeutic agent in cardiovascular health .

特性

分子式 |

C21H25N2O3+ |

|---|---|

分子量 |

353.4 g/mol |

IUPAC名 |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16+,19-/m0/s1 |

InChIキー |

GRTOGORTSDXSFK-XJTZBENFSA-O |

異性体SMILES |

C[C@H]1[C@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

正規SMILES |

CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。